N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1-methoxynaphthalene-2-carboxamide
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Overview
Description
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-1-METHOXY-2-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-1-METHOXY-2-NAPHTHAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the methoxy groups through methylation reactions. The final step involves the coupling of the isoquinoline derivative with the naphthamide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-1-METHOXY-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-1-METHOXY-2-NAPHTHAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-1-METHOXY-2-NAPHTHAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZENESULFONAMIDE
- N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}ACETAMIDE
Uniqueness
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-1-METHOXY-2-NAPHTHAMIDE is unique due to its specific structural features, such as the presence of multiple methoxy groups and the combination of isoquinoline and naphthamide moieties. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C32H30N2O6 |
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Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C32H30N2O6/c1-36-27-15-20-12-13-33-26(24(20)17-29(27)38-3)14-21-16-28(37-2)30(39-4)18-25(21)34-32(35)23-11-10-19-8-6-7-9-22(19)31(23)40-5/h6-13,15-18H,14H2,1-5H3,(H,34,35) |
InChI Key |
URFCZQCSGDXJFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=C(C5=CC=CC=C5C=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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